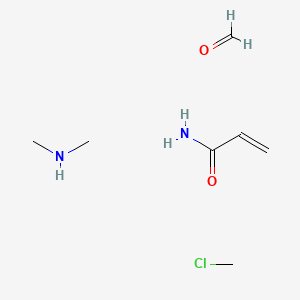
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide is a compound with the molecular formula C7H17ClN2O2 and a molecular weight of 196.67 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide typically involves the reaction of 2-Propenamide with chloromethane, dimethylamine, and formaldehyde under controlled conditions . The reaction conditions, such as temperature, pressure, and the presence of catalysts, can be adjusted to optimize the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and more sophisticated equipment to ensure consistent quality and efficiency . The process may involve continuous flow reactors and automated systems to maintain precise control over the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of adhesives, coatings, and plastic additives due to its excellent adhesive properties.
Mecanismo De Acción
The mechanism of action of chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biological processes and pathways, making the compound useful in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide include:
Polyacrylamide: A polymer of acrylamide used in similar applications.
Polyvinyl alcohol: Another polymer with adhesive properties.
Polyethyleneimine: Used in various industrial and research applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong adhesive bonds and its versatility in different research and industrial contexts make it a valuable compound.
Propiedades
Número CAS |
70750-20-8 |
|---|---|
Fórmula molecular |
C7H17ClN2O2 |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide |
InChI |
InChI=1S/C3H5NO.C2H7N.CH3Cl.CH2O/c1-2-3(4)5;1-3-2;2*1-2/h2H,1H2,(H2,4,5);3H,1-2H3;1H3;1H2 |
Clave InChI |
WCBUXFKFTGOXKB-UHFFFAOYSA-N |
SMILES |
CNC.CCl.C=CC(=O)N.C=O |
SMILES canónico |
CNC.CCl.C=CC(=O)N.C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















